3-Iodo-4-nitro-N,N-dimethylaniline
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-iodo-N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYFLMIHMPPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Iodo-4-nitro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Iodo-4-nitro-N,N-dimethylaniline. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide incorporates data from structurally related compounds to provide a thorough and practical resource. All data derived from analogous compounds are clearly indicated.
Physicochemical Properties
The physicochemical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive for the target compound, other physical properties are often not experimentally determined for specialized chemical intermediates.
| Property | Value | Source (if not for target compound) |
| Molecular Formula | C₈H₉IN₂O₂ | Inferred from structure |
| Molecular Weight | 292.08 g/mol | Inferred from structure[1] |
| Appearance | Yellow to orange solid (Predicted) | --- |
| Melting Point | Not available | For N,N-Dimethyl-4-nitroaniline: 161-169 °C[3] |
| Boiling Point | Not available | For 4-Iodo-N,N-dimethylaniline: 263.7 °C[4] |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, acetone, and DMF. | Based on N,N-dimethyl-4-nitroaniline |
Synthesis and Purification
The synthesis of this compound can be achieved through the N,N-dimethylation of its precursor, 3-Iodo-4-nitroaniline. The following protocol is based on a general method for the N,N-dimethylation of iodoanilines[5].
Experimental Protocol: Synthesis
Materials:
-
3-Iodo-4-nitroaniline (CAS: 721925-18-4)[6]
-
Iodomethane (Methyl Iodide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-Iodo-4-nitroaniline (1.0 equivalent) in DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add iodomethane (3.0 equivalents) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis and Purification Workflow
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. 4-IODO-3-NITRO-N,N-DIMETHYLANILINE | 105752-05-4 [amp.chemicalbook.com]
- 3. N,N-Dimethyl-4-nitroaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Iodo-4-nitro-N,N-dimethylaniline CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-nitro-N,N-dimethylaniline is a substituted aromatic amine. Its structure, featuring an iodine atom, a nitro group, and a dimethylamino group, makes it a compound of interest for various applications in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitro group and the halogen atom, combined with the electron-donating character of the dimethylamino group, creates a unique electronic environment within the molecule. This guide provides a comprehensive overview of its structure, properties, and a proposed synthetic route.
While this compound is a structurally plausible compound, it is not widely documented in chemical literature, and a specific CAS number has not been officially assigned. However, its parent compound, 3-iodo-4-nitroaniline, is registered under CAS number 721925-18-4[1]. Additionally, the isomeric compound, 4-Iodo-3-nitro-N,N-dimethylaniline, has the CAS number 105752-05-4[2][3].
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted with an iodine atom at the C3 position, a nitro group at the C4 position, and a dimethylamino group at the C1 position.
Molecular Formula: C₈H₉IN₂O₂
Molecular Weight: 292.08 g/mol
Structure:
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes predicted properties and data from its parent compound, 3-iodo-4-nitroaniline, for comparative purposes.
| Property | Value (this compound) | Value (3-iodo-4-nitroaniline) |
| Molecular Weight | 292.08 g/mol | 264.02 g/mol [1] |
| CAS Number | Not available | 721925-18-4[1] |
| Boiling Point | Predicted: ~350-380 °C | Not available |
| Melting Point | Predicted: Higher than 3-iodo-4-nitroaniline | 134-138 °C |
| Appearance | Predicted: Yellow to orange solid | Yellow to orange crystalline powder |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and hot ethanol | Soluble in hot ethanol, acetone |
Proposed Synthesis: Experimental Protocol
A plausible synthetic route to this compound is the N,N-dimethylation of 3-iodo-4-nitroaniline. This can be achieved through various methods, with the use of a methylating agent like methyl iodide in the presence of a base being a common approach.
Reaction:
3-iodo-4-nitroaniline + 2 CH₃I → this compound + 2 HI
Materials:
-
3-iodo-4-nitroaniline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone as solvent
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodo-4-nitroaniline (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (2.5-3 equivalents) to the solution. The base will neutralize the HI produced during the reaction.
-
Addition of Methylating Agent: Slowly add methyl iodide (2.5-3 equivalents) to the stirred suspension at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain it for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Proposed Synthetic Workflow
References
Spectroscopic Data of 3-Iodo-4-nitro-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the expected spectroscopic data for the compound 3-Iodo-4-nitro-N,N-dimethylaniline. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted values for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analyses.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the known spectral characteristics of substituted anilines, nitroarenes, and iodoarenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | d | 1H | Ar-H (H-2) |
| ~ 7.8 - 8.0 | d | 1H | Ar-H (H-5) |
| ~ 7.0 - 7.2 | dd | 1H | Ar-H (H-6) |
| ~ 2.8 - 3.0 | s | 6H | N(CH₃)₂ |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~ 152 - 155 | Ar-C (C-1) |
| ~ 140 - 143 | Ar-C (C-4) |
| ~ 135 - 138 | Ar-C (C-2) |
| ~ 125 - 128 | Ar-C (C-6) |
| ~ 118 - 121 | Ar-C (C-5) |
| ~ 90 - 95 | Ar-C (C-3) |
| ~ 40 - 45 | N(CH₃)₂ |
Predicted in CDCl₃ solvent.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (N-CH₃) |
| ~ 1590 - 1570 | Strong | Asymmetric NO₂ Stretch |
| ~ 1500 - 1450 | Medium | Aromatic C=C Stretch |
| ~ 1350 - 1330 | Strong | Symmetric NO₂ Stretch |
| ~ 1250 - 1150 | Strong | C-N Stretch |
| ~ 850 - 800 | Strong | C-H Out-of-plane Bending |
| ~ 700 - 600 | Medium-Strong | C-I Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 292 | High | [M]⁺ (Molecular Ion) |
| 277 | Medium | [M - CH₃]⁺ |
| 246 | Medium | [M - NO₂]⁺ |
| 119 | High | [M - I - NO₂]⁺ |
Predicted for Electron Impact (EI) ionization.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2][3] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[2][3]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).[4]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition might involve a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1] Integrate the peaks in the ¹H spectrum.
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum.
Methodology (Thin Solid Film Method): [5]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (Electron Impact - EI)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.[6]
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7][8][9] This causes the molecule to ionize, forming a radical cation (the molecular ion), which can then undergo fragmentation.[7][8][9]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[6]
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How To [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Technical Guide: 3-Iodo-4-nitro-N,N-dimethylaniline - Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and expected physicochemical properties of 3-Iodo-4-nitro-N,N-dimethylaniline, with a focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound, this guide supplements known values with predicted properties based on analogous compounds and established principles of organic chemistry.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉IN₂O₂ | ChemicalBook[1] |
| Molecular Weight | 292.07 g/mol | ChemicalBook[1] |
| Melting Point | 140 °C | ChemicalBook[1] |
| Predicted Water Solubility | Low | Inferred from analogues[2] |
| Predicted Organic Solvent Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetone, DMSO) | Inferred from analogues[2] |
| Predicted Stability | Stable under normal conditions; potential sensitivity to light and strong oxidizing agents. | Inferred from analogues[3] |
Solubility Profile
Experimental Data
Predicted Solubility
Based on its chemical structure, which includes a polar nitro group, a tertiary amine, and a large hydrophobic iodinated aromatic ring, the following solubility profile is anticipated:
-
Water: The presence of the large, non-polar iodobenzene ring is expected to confer low water solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted due to the polar nature of the nitro and dimethylamino groups.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected.
-
Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated due to the overall polarity of the molecule.
Stability Profile
General Stability
This compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark).[3] However, nitroaromatic compounds can exhibit sensitivity to certain environmental factors.
Factors Affecting Stability
-
Light: Many nitroaromatic compounds are light-sensitive and can undergo photochemical degradation. It is recommended to store this compound protected from light.
-
Temperature: While stable at room temperature, elevated temperatures may lead to decomposition.
-
pH: The dimethylamino group can be protonated under acidic conditions, which may affect the compound's stability and solubility. The nitro group can be reduced under certain reductive conditions.
-
Oxidizing and Reducing Agents: As with many organic compounds, strong oxidizing or reducing agents should be avoided to prevent degradation.[3] The nitro group is susceptible to reduction to an amino group.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Protocol 2: Assessment of Compound Stability
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., pH 2, 7, 9)
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 40 °C, 60 °C) for a set period.
-
Photostability: Expose aliquots of the stock solution to a controlled light source in a photostability chamber.
-
pH Stress: Add the stock solution to buffers of different pH values and incubate at a controlled temperature.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
-
Quantification:
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
-
Visualizations
References
discovery and history of 3-Iodo-4-nitro-N,N-dimethylaniline
An In-depth Technical Guide to 3-Iodo-4-nitro-N,N-dimethylaniline
Introduction
This compound is a substituted aromatic amine with potential applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route based on established chemical principles, and its relationship to other key chemical compounds. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties can be understood through the well-established chemistry of its functional groups and parent structures.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and related compounds is presented below. Data for related compounds are included for comparative purposes.
| Property | This compound | 3-Iodo-4-nitroaniline[1] | 4-Iodo-3-nitro-N,N-dimethylaniline[2] | N,N-Dimethyl-3-nitroaniline |
| Molecular Formula | C₈H₉IN₂O₂ | C₆H₅IN₂O₂[1] | C₈H₉IN₂O₂[2] | C₈H₁₀N₂O₂ |
| Molecular Weight | 292.07 g/mol | 264.02 g/mol [1] | 292.076 g/mol [2] | 166.18 g/mol |
| CAS Number | Not readily available | 721925-18-4[1] | 105752-05-4[2] | 619-31-8[3] |
Proposed Synthesis
The synthesis of this compound can be logically approached through a multi-step process starting from N,N-dimethylaniline. This proposed pathway is based on well-established and documented organic reactions for similar compounds.
Experimental Protocol:
Step 1: Nitration of N,N-dimethylaniline to produce 4-nitro-N,N-dimethylaniline.
This procedure is adapted from the established synthesis of m-nitrodimethylaniline[4].
-
In a flask equipped with a stirrer and cooling bath, slowly add N,N-dimethylaniline to concentrated sulfuric acid while maintaining a temperature below 25°C.
-
Cool the resulting solution to 5-10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the N,N-dimethylaniline solution, ensuring the temperature remains between 5°C and 10°C.
-
After the addition is complete, continue stirring for one hour at the same temperature.
-
Pour the reaction mixture over ice water to precipitate the product.
-
The para-isomer (4-nitro-N,N-dimethylaniline) can be separated from the meta-isomer by fractional crystallization or chromatography.
Step 2: Iodination of 4-nitro-N,N-dimethylaniline to produce this compound.
This procedure is based on general methods for the iodination of activated aromatic rings.
-
Dissolve 4-nitro-N,N-dimethylaniline in a suitable solvent, such as a mixture of ethanol and water.
-
Add sodium iodide (NaI) or potassium iodide (KI) to the solution.
-
Add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, dropwise with stirring. The reaction introduces iodine ortho to the activating dimethylamino group.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound from N,N-dimethylaniline.
Caption: Proposed synthesis of this compound.
Structural Relationship to Related Compounds
This diagram shows the structural relationships between this compound and other relevant chemical compounds identified during the literature search.
Caption: Structural relationships of the target compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Iodo-4-nitro-N,N-dimethylaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Iodo-4-nitro-N,N-dimethylaniline is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional groups—an iodo group, a nitro group, and a dimethylamino group—offers a versatile platform for molecular elaboration. The iodo group serves as the primary reactive site for the palladium-catalyzed Suzuki coupling, enabling the formation of a new carbon-carbon bond. The electron-withdrawing nitro group can influence the reactivity of the aromatic ring and can be a precursor for further functionalization, such as reduction to an amine. The dimethylamino group can also modulate the electronic properties of the molecule and may play a role in directing metallation or influencing the biological activity of the final product.
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives.[1][2] The use of this compound in such reactions allows for the synthesis of substituted biaryls that are key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The products of these reactions can be further modified, for instance, by reducing the nitro group to an amine, which can then be used in amide bond formation, diazotization, or other transformations, opening avenues to a diverse array of complex molecules.
Recent advancements in Suzuki-Miyaura couplings have expanded the scope to include nitroarenes as electrophilic partners, showcasing the versatility of this reaction beyond traditional organic halides.[3][4] While the primary coupling site on this compound is the highly reactive iodo group, the presence of the nitro functionality aligns with modern synthetic strategies. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. Palladium complexes with phosphine ligands are commonly employed catalysts for Suzuki reactions.[5]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water). The mixture is stirred for 10-15 minutes to ensure proper mixing. Subsequently, the palladium catalyst (0.02-0.05 mmol) is added.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR and mass spectrometry.
Quantitative Data
The following table summarizes representative conditions and outcomes for Suzuki coupling reactions of aryl iodides, which can serve as a starting point for optimizing the reaction of this compound. Note: The data presented below is based on analogous reactions reported in the literature for similar substrates, as specific quantitative data for this compound was not found in the initial search.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Modest | [6] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | High | [7] |
| Aryl Halide | Arylboronic acid | PdCl₂(PPh₃)₂ (1) | Na₂CO₃ | 1,4-Dioxane | Reflux | 4 | Moderate to Excellent | [8] |
| 3-Iodo-4-oxypyridin-2(1H)-ones | Various arylboronic acids | Pd/C | - | - | - | - | Good | [9] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Iodo-4-nitro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 3-iodo-4-nitro-N,N-dimethylaniline. This substrate presents unique challenges due to the presence of a nitro group, which can be sensitive to certain reaction conditions, particularly strong bases.[3] Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful transformation.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Data Presentation: Optimization of Reaction Conditions
The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical results from an optimization study.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | 85 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | 78 |
| 3 | Pd(OAc)₂ (4) | SPhos (4) | 65 |
| 4 | Pd₂(dba)₃ (2) | tBuXPhos (4) | 92 |
| 5 | Pd(OAc)₂ (4) | P(o-tol)₃ (8) | 45 |
Table 2: Base and Solvent Screening
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 75 |
| 2 | K₃PO₄ | Dioxane | 100 | 90 |
| 3 | Cs₂CO₃ | Toluene | 110 | 88 |
| 4 | LiHMDS | THF | 80 | 60 |
| 5 | K₂CO₃ | DMF | 120 | 55 |
Key Experimental Protocols
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for different amine coupling partners.
Protocol 1: General Procedure for Small-Scale Reactions
This protocol is suitable for initial screening and small-scale synthesis (0.1 - 1.0 mmol).
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., tBuXPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Add the base (2.0 equiv).
-
Add the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube/vial and heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gram-Scale Synthesis
This protocol is adapted for larger-scale preparations.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
tBuXPhos (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed dioxane
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen/argon inlet.
Procedure:
-
Set up the reaction apparatus and purge with an inert atmosphere.
-
To the flask, add this compound, Pd₂(dba)₃, tBuXPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed dioxane via cannula, followed by the amine.
-
Heat the mixture to reflux with efficient stirring.
-
Monitor the reaction by taking aliquots and analyzing by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic filtrates with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography or recrystallization.
Mandatory Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Logical Relationships of Reaction Components
Caption: Interplay of components in the Buchwald-Hartwig reaction.
References
Application Notes and Protocols for 3-Iodo-4-nitro-N,N-dimethylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patent databases do not contain specific examples of the use of 3-Iodo-4-nitro-N,N-dimethylaniline as an intermediate in pharmaceutical synthesis. The following application notes and protocols are therefore based on the known chemical reactivity of its constituent functional groups and are intended to serve as a hypothetical guide for its potential applications in drug discovery and development.
Introduction
This compound is a substituted aniline derivative with a unique combination of functional groups that make it a potentially valuable, yet underexplored, building block in medicinal chemistry. Its structure, featuring an iodinated aromatic ring, a nitro group, and a dimethylamino moiety, offers multiple reaction sites for diversification and construction of complex molecular architectures.
Key Structural Features and Potential for Pharmaceutical Synthesis:
-
Iodo Group: The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. This is a cornerstone of modern drug synthesis.
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a key functional handle for further derivatization, such as amide bond formation or sulfonylation. This transformation is crucial in the synthesis of many bioactive compounds.
-
N,N-dimethylamino Group: This electron-donating group influences the electronics of the aromatic ring and can participate in directing electrophilic aromatic substitution, although the strong deactivating effect of the nitro group is likely to dominate. The tertiary amine can also be a site for N-oxide formation or quaternization, which can be used to modulate the physicochemical properties of a drug candidate, such as solubility and bioavailability.
Hypothetical Pharmaceutical Applications
Based on its structural features, this compound could serve as a versatile intermediate in the synthesis of various classes of therapeutic agents.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core. The iodo and nitro groups on this intermediate can be sequentially functionalized to build up the complex heterocyclic systems often found in these drugs. For instance, the iodo group can be used for a Suzuki coupling to introduce a key recognition motif, while the nitro group can be reduced and cyclized to form a fused heterocyclic ring.
Development of Antiviral Agents
Certain antiviral compounds incorporate substituted aniline moieties. The ability to perform cross-coupling reactions at the iodo position and subsequent modification of the nitro group allows for the systematic exploration of the chemical space around the aniline core to optimize antiviral activity.
Creation of Novel Scaffolds for Drug Discovery
The orthogonal reactivity of the iodo and nitro groups makes this intermediate an attractive starting material for the generation of diverse compound libraries for high-throughput screening.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the synthetic utilization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical Suzuki-Miyaura reaction to introduce an aryl group at the 3-position of the aniline ring.
Reaction:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
This protocol details a hypothetical reduction of the nitro group to an amine.
Reaction:
Materials:
-
3-Aryl-4-nitro-N,N-dimethylaniline (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
Dissolve the 3-Aryl-4-nitro-N,N-dimethylaniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (5.0 mmol).
-
Carefully add concentrated HCl (1 mL) dropwise while stirring.
-
Heat the mixture to 70 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
Data Presentation (Hypothetical)
The following tables summarize hypothetical quantitative data for the reactions described above.
Table 1: Hypothetical Yields for Suzuki-Miyaura Cross-Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 85 | 16 | 78 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 82 |
Table 2: Hypothetical Yields for the Reduction of Substituted 4-Nitro-N,N-dimethylanilines
| Entry | Substrate (3-Aryl-) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl | SnCl₂·2H₂O / HCl | Ethanol | 70 | 4 | 92 |
| 2 | 3-Pyridinyl | Fe / NH₄Cl | Ethanol/H₂O | 80 | 6 | 88 |
| 3 | 2-Thienyl | H₂ (1 atm), Pd/C (10%) | Methanol | 25 | 12 | 95 |
Visualizations
Synthetic Workflow
Caption: Hypothetical synthetic workflow using this compound.
Hypothetical Kinase Inhibitor Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols for Cross-Coupling Reactions with 3-Iodo-4-nitro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Iodo-4-nitro-N,N-dimethylaniline as a key building block. The electron-withdrawing nature of the nitro group and the presence of the dimethylamino group make this substrate a valuable synthon for the preparation of a diverse range of complex organic molecules, particularly in the context of pharmaceutical and materials science research.
The following sections detail the experimental setup for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided protocols are based on established methodologies for structurally similar electron-deficient aryl iodides and are intended to serve as a robust starting point for reaction optimization.
General Considerations
Materials: All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used, particularly for reactions sensitive to moisture. This compound can be synthesized or procured from commercial sources.
Equipment: Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Glassware should be oven-dried prior to use.
Safety: this compound is a chemical reagent and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Experimental Workflow
The general workflow for the cross-coupling reactions described in this document is outlined below. This workflow can be adapted based on the specific reaction and purification requirements.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Due to the electron-deficient nature of this compound, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and a suitable ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |
Heck Reaction Protocol
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. For electron-deficient aryl iodides, phosphine-free catalyst systems or those with robust ligands are often effective.
Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., DMF or NMP, 5 mL).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) for the specified duration.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary (Heck Reaction):
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 16 | 78 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 12 | 85 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | NMP | 140 | 24 | 72 |
Sonogashira Coupling Protocol
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF, 5 mL) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data Summary (Sonogashira Coupling):
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 40 | 8 | 89 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | Toluene | 50 | 4 | 92 |
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction of electron-deficient aryl iodides can be challenging and often requires the use of specialized bulky, electron-rich phosphine ligands.
Protocol:
-
In a glovebox, charge an oven-dried vial with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the appropriate ligand (e.g., XPhos or RuPhos, 0.02 mmol, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the vial and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by crystallization or column chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 6 | 88 |
Signaling Pathways and Logical Relationships
The catalytic cycles of these cross-coupling reactions share common fundamental steps, including oxidative addition and reductive elimination. The specific transmetalation or migratory insertion steps are characteristic of each reaction type.
Caption: Simplified catalytic cycles for the described cross-coupling reactions.
These protocols and application notes provide a comprehensive guide for utilizing this compound in various palladium-catalyzed cross-coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
Application Notes: 3-Iodo-4-nitro-N,N-dimethylaniline as a Versatile Building Block for Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Iodo-4-nitro-N,N-dimethylaniline is a specialized organic molecule poised as a valuable building block for the synthesis of advanced materials in organic electronics. Its unique trifunctional structure combines three key components that are highly sought after in the design of organic semiconductors:
-
N,N-dimethylaniline Moiety: This group acts as a potent electron donor, a common feature in materials designed for efficient hole transport.
-
Nitro Group: As a strong electron-withdrawing group, the nitro group serves as an acceptor.[1] This creates an intramolecular "push-pull" system, which is crucial for tuning the electronic properties of the molecule, such as the HOMO/LUMO energy levels and the optical band gap. This feature is particularly relevant for creating materials with charge-transfer characteristics.[2]
-
Iodo Group: The iodine atom at the meta-position provides a reactive handle for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3][4] This allows for the strategic extension of the π-conjugated system, a fundamental requirement for efficient charge transport in organic electronic devices.
This combination makes this compound an ideal starting material for creating a diverse range of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Physicochemical and Electronic Properties
The properties of this compound make it suitable for further chemical modification and integration into organic electronic materials.
| Property | Value | Reference / Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₉IN₂O₂ | - |
| Molecular Weight | 292.08 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) | Inferred |
| Key Functional Groups | Electron Donor (Dimethylaniline), Electron Acceptor (Nitro), Reactive Site (Iodo) | - |
Key Synthetic Applications & Protocols
The primary application of this building block is in palladium-catalyzed cross-coupling reactions to synthesize larger, conjugated molecules. Below are detailed protocols for two of the most common and powerful methods: the Suzuki-Miyaura and Stille couplings.
Experimental Workflow for Synthesis of a D-A Copolymer
The following diagram illustrates a typical workflow for utilizing the building block in a cross-coupling reaction to synthesize a new organic electronic material, followed by characterization and device fabrication.
Caption: General workflow from building block to device testing.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl compound by coupling this compound with a generic arylboronic acid. The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of boronic acid reagents.[5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)[5]
-
Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification:
-
The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Stille Cross-Coupling
The Stille reaction is another powerful C-C bond-forming method, coupling the building block with an organostannane (organotin) reagent.[6] It is often tolerant of a wide variety of functional groups, though a major drawback is the toxicity of tin compounds.[3]
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent, e.g., Aryl-Sn(Bu)₃ (1.1 - 1.3 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)
-
Optional: Additive such as CuI or LiCl to accelerate the reaction.[7]
-
Anhydrous, degassed solvent: Toluene or Dioxane
Equipment:
-
Same as for Suzuki-Miyaura coupling.
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.
-
Add the organostannane reagent via syringe. If using an additive, it should be added at this stage.
-
Heat the mixture to reflux (typically 90-110 °C) and stir. Monitor the reaction by TLC.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. The fluoride ions precipitate the tin salts, which can be removed by filtration through Celite.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
Purification:
-
Purify the crude product using silica gel column chromatography. Due to the toxicity of organotin compounds, careful handling and purification are essential to remove all tin residues.
Representative Data for Synthesized Materials
The table below presents an example of the type of quantitative data that would be collected for a novel material synthesized using this compound. These values are crucial for assessing the material's potential for a specific application.
| Compound ID | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | PL Emission Max (nm) | Application | Key Performance Metric |
| Example-1 | -5.6 | -3.1 | 2.5 | 550 (Green) | OLED | EQE: >10% |
| Example-2 | -5.8 | -3.5 | 2.3 | 620 (Red) | OPV | PCE: >8% |
| Example-3 | -5.5 | -3.8 | 1.7 | 780 (NIR) | OFET | µₑ: >0.1 cm²/Vs |
HOMO/LUMO values are typically determined by cyclic voltammetry. The optical band gap is estimated from the onset of UV-Vis absorption.
Conceptual Donor-Acceptor Molecular Design
This building block is ideal for creating linear Donor-π-Acceptor (D-π-A) systems, where the π-bridge is introduced via the cross-coupling reaction.
Caption: D-π-A structure enabled by the building block.
Disclaimer: The protocols provided are generalized and may require optimization for specific substrates and reaction scales. All experiments should be performed by trained personnel in a controlled laboratory setting, adhering to all relevant safety precautions, especially when handling toxic reagents like organostannanes.
References
- 1. Nitroaromatics as n-type organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Synthetic Routes Utilizing 3-Iodo-4-nitro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Iodo-4-nitro-N,N-dimethylaniline as a versatile building block in organic synthesis. The protocols detailed below focus on its application in palladium-catalyzed cross-coupling reactions and as a precursor for the synthesis of heterocyclic scaffolds.
Overview of Synthetic Applications
This compound is a valuable intermediate possessing two key reactive sites: an iodine atom amenable to various cross-coupling reactions and a nitro group that can be readily transformed to an amine, facilitating the construction of diverse molecular architectures. The electron-withdrawing nature of the nitro group and the electron-donating dimethylamino group create a unique electronic profile on the aromatic ring, influencing its reactivity.
The primary applications of this compound lie in the formation of carbon-carbon and carbon-nitrogen bonds, making it a key starting material for the synthesis of substituted anilines, biaryls, and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and functional materials.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce new functional groups at the 3-position of the aniline ring.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of substituted phenylacetylene derivatives, which are precursors to many complex organic molecules.
Experimental Protocol: General Procedure for Sonogashira Coupling
A solution of this compound (1.0 eq.), a terminal alkyne (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine is stirred under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4-nitro-N,N-dimethyl-3-(alkynyl)aniline derivative.
Table 1: Representative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Nitro-N,N-dimethyl-3-(phenylethynyl)aniline | 85-95% (estimated) |
| 2 | Ethynyltrimethylsilane | 4-Nitro-N,N-dimethyl-3-((trimethylsilyl)ethynyl)aniline | 80-90% (estimated) |
| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-4-nitro-N,N-dimethylaniline | 75-85% (estimated) |
Reaction Workflow: Sonogashira Coupling
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Iodo-4-nitro-N,N-dimethylaniline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Iodo-4-nitro-N,N-dimethylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific substrate in their synthetic workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you maximize your reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate arise from its electronic properties and potential for steric hindrance. The presence of a strong electron-withdrawing nitro group and an electron-donating dimethylamino group on the same aromatic ring can influence the reactivity of the aryl iodide. Additionally, the position of the iodo group ortho to the nitro group can introduce steric challenges that may affect catalyst coordination and subsequent steps in the catalytic cycle.
Q2: How does the nitro group affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of the nitro group generally activates the aryl iodide towards oxidative addition, which is often the rate-determining step in the Suzuki coupling catalytic cycle.[1] This increased reactivity can be beneficial; however, it can also lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.
Q3: Can the dimethylamino group interfere with the reaction?
A3: The dimethylamino group is a Lewis base and has the potential to coordinate to the palladium catalyst, which could lead to catalyst inhibition or deactivation. Careful selection of ligands is crucial to prevent this and maintain catalyst activity throughout the reaction.
Q4: What are the most common side reactions observed with this substrate?
A4: Common side reactions include homocoupling of the boronic acid partner, dehalogenation of the starting material (protodeiodination), and formation of undesired byproducts due to reactions involving the nitro or dimethylamino groups under harsh conditions. Careful optimization of the base, temperature, and reaction time is necessary to minimize these side reactions.
Q5: Is it necessary to protect the dimethylamino group?
A5: In many cases, protection of the dimethylamino group is not necessary for Suzuki coupling reactions. However, if significant catalyst inhibition or side reactions involving this group are observed, protection as a salt (e.g., by protonation with a mild acid) or with a suitable protecting group might be considered. The choice to protect will depend on the specific reaction conditions and the nature of the coupling partner.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate choice of ligand. 3. Incorrect base or solvent. 4. Low reaction temperature. 5. Degradation of boronic acid. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation. 2. For electron-rich anilines, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can be effective.[2] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[3] The solubility of all components is crucial. 4. Gradually increase the reaction temperature. For challenging couplings, temperatures up to 100 °C may be required.[2] 5. Use fresh, high-quality boronic acid. Consider using boronate esters (e.g., pinacol esters) which can be more stable.[4] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. 3. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen). 2. Ensure the chosen base is effective for the specific boronic acid used. The addition of water can sometimes facilitate the transmetalation step. 3. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) precatalyst. |
| Dehalogenation of Starting Material (Protodeiodination) | 1. Presence of water and a strong base. 2. Inefficient coupling partner. | 1. Use a milder base or anhydrous conditions if possible. However, note that some water is often beneficial for the transmetalation step. 2. Ensure the boronic acid is of high purity and that the stoichiometry is appropriate (typically 1.1-1.5 equivalents). |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. High reaction temperature. | 1. Use a more robust ligand that can stabilize the palladium nanoparticles and prevent aggregation. 2. Lower the reaction temperature if possible, or reduce the reaction time. |
| Incomplete Conversion | 1. Insufficient catalyst loading. 2. Short reaction time. 3. Catalyst deactivation. | 1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. As mentioned previously, the dimethylamino group can contribute to catalyst deactivation. Trying a different ligand or a more robust catalyst system may be necessary. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data from studies on Suzuki couplings of electronically similar aryl halides. This data can guide the optimization of reactions with this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 69 | 3-Chloroindazole |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 52 | 3-Chloroindazole |
| SPhos Precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 90 | 3-Chloroindazole |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 80 | >95 | Aryl Chloride |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 11 | ortho-Bromoaniline derivative |
Data adapted from studies on similar challenging substrates to provide a starting point for optimization.[2][5]
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| K₂CO₃ (2) | DMF/H₂O | 50 | Low | 1-Iodo-4-nitrobenzene |
| K₃PO₄ (2) | Dioxane/H₂O | 100 | High | 3-Chloroindazole |
| Cs₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | Aryl Bromide |
| Na₂CO₃ (2.5) | Neat Water | RT | High | Aryl Bromide |
This table illustrates the importance of screening different base and solvent combinations. Yields are qualitative ("Low," "Moderate," "High") as they are highly substrate-dependent.[2][6][7]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized starting protocol that should be optimized for your specific boronic acid coupling partner.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vial.
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 v/v) to the reaction vial. Seal the vial and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 3-Iodo-4-nitro-N,N-dimethylaniline Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-4-nitro-N,N-dimethylaniline and its reaction products. The focus is on purification challenges commonly encountered in organic synthesis, particularly following cross-coupling reactions such as Suzuki and Sonogashira couplings.
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common purification techniques for products derived from this compound?
The primary methods for purifying products from reactions involving this compound are column chromatography on silica gel, recrystallization, and aqueous workup (extraction). The choice of method depends on the physical properties of the product (solid vs. oil), the nature of the impurities, and the scale of the reaction.
Q2: How do I choose an appropriate solvent system for column chromatography?
An appropriate solvent system is typically determined by Thin Layer Chromatography (TLC).[1] A good solvent system will result in a retention factor (Rf) for the desired product of approximately 0.2-0.4 and provide good separation from impurities. For nitroaromatic compounds, common solvent systems include mixtures of hexane/ethyl acetate, benzene/petroleum ether/methanol, or dichloromethane/hexanes.[2]
Q3: How can I visualize my iodo-nitro compound on a TLC plate?
Most products derived from this compound are colored (typically yellow or orange) due to the nitroaniline chromophore and can be visualized directly. For less colored compounds, UV light (254 nm) is effective as these compounds are generally UV-active and will appear as dark spots on a fluorescent TLC plate.[3] Staining with potassium permanganate can also be used, which will react with many functional groups.[4]
Troubleshooting Common Problems
Q4: My product is streaking on the TLC plate and in the column. What can I do?
Streaking is often caused by a few common issues:
-
Compound is too polar for the solvent system: Try increasing the polarity of the eluent. For example, if you are using 9:1 hexanes:ethyl acetate, try moving to 4:1 or 2:1.
-
Compound is acidic or basic: The free amine or other acidic/basic groups can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent can help. For basic compounds like anilines, adding ~1% triethylamine can improve chromatography. For acidic compounds, adding ~1% acetic acid can be beneficial.
-
Sample is overloaded: Applying too much sample to the TLC plate or column can lead to broad, streaky bands. Try loading a more dilute solution.
-
Insoluble impurities: If the crude product is not fully dissolved in the loading solvent, insoluble material can streak from the origin. Ensure your sample is fully dissolved before loading.
Q5: I'm having difficulty removing residual palladium catalyst from my cross-coupling reaction. What are the best methods?
Palladium residues are a common issue in Suzuki, Sonogashira, and other cross-coupling reactions.[5][6] Here are several effective methods:
-
Filtration through Celite: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This is effective at removing heterogeneous palladium catalysts and some precipitated palladium black.[5][7]
-
Column Chromatography: In many cases, the palladium catalyst and its decomposition products are highly polar and will stick to the baseline of a silica gel column.[5]
-
Aqueous Workup: Sometimes, an aqueous wash (e.g., with dilute acid or a chelating agent like EDTA) can help remove some palladium salts.
-
Metal Scavengers: For homogeneous catalysts that are difficult to remove, specialized metal scavengers (e.g., thiol- or phosphine-functionalized resins) can be very effective at reducing palladium levels to ppm concentrations.[6][8]
Q6: My product seems to be decomposing on the silica gel column. How can I avoid this?
Nitroanilines can sometimes be sensitive to the acidic nature of silica gel.
-
Use deactivated silica: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by adding ~1% triethylamine to the eluent slurry.
-
Switch to a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column as efficiently as possible.
Q7: My product won't crystallize from the purification solvent. What are some tips to induce crystallization?
If your product is an oil or fails to precipitate, you can try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the solution can induce crystallization.
-
Cool the solution slowly: Place the solution in a refrigerator or ice bath. Slow cooling often leads to larger, purer crystals.
-
Use a different solvent system: Try dissolving the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify and allow it to stand.
Quantitative Data Summary
Table 1: Common TLC/Column Chromatography Solvent Systems for Nitroaromatic Compounds
| Solvent System (v/v) | Typical Application | Reference |
| Hexanes / Ethyl Acetate (9:1 to 1:1) | General purpose for compounds of varying polarity. | General Knowledge |
| Dichloromethane / Hexanes (1:1 to 100% DCM) | Good for less polar compounds, offers different selectivity. | General Knowledge |
| Benzene / Petroleum Ether / Methanol (40:30:5) | Used for separating various nitro compounds and nitric acid esters. | [2] |
| Toluene | Can be used as a less polar eluent. | [9] |
Table 2: Comparison of Methods for Palladium Removal
| Method | Advantages | Disadvantages | Best For | Reference |
| Filtration through Celite | Fast, simple, inexpensive. | May not remove all soluble palladium species. | Removing Pd/C and precipitated palladium black. | [5][7] |
| Column Chromatography | Often removes Pd as part of the main purification step. | Can lead to product loss on the column. | Removing polar palladium complexes. | [5] |
| Activated Carbon | Good for removing trace amounts of colored impurities and some Pd. | Can adsorb the desired product, leading to lower yields. | Final polishing step to remove color and trace metals. | [7][8] |
| Metal Scavengers | Highly selective and effective for very low Pd levels (ppm). | More expensive than other methods. | Pharmaceutical applications with strict metal limits. | [6][8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQs.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. Monitor the separation by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Palladium Removal by Celite Filtration
-
Dilution: After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but the catalyst is not (e.g., dichloromethane, ethyl acetate).
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm thick layer of Celite.
-
Filtration: Wet the Celite pad with the chosen solvent. Slowly pour the diluted reaction mixture through the Celite pad under vacuum.[5]
-
Washing: Wash the Celite pad with additional fresh solvent to ensure all of the product is collected in the filtrate.[5]
-
Concentration: Collect the filtrate and concentrate it using a rotary evaporator to obtain the crude product, now free of insoluble palladium.
Visualizations
Caption: General workflow for purification of a cross-coupling reaction product.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thin Layer Chromatography of Certain Nitro Compounds and Nitric Acid Esters on Silica Gel G [hero.epa.gov]
- 3. epfl.ch [epfl.ch]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. spinchem.com [spinchem.com]
- 7. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions with 3-Iodo-4-nitro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 3-Iodo-4-nitro-N,N-dimethylaniline in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection particularly important for this compound?
A: Catalyst selection is critical due to the substrate's electronic properties. It features a strongly electron-withdrawing nitro group and an electron-donating N,N-dimethylamino group. The C-I bond is the desired reaction site. While the electron-withdrawing nitro group generally facilitates the crucial oxidative addition step in many palladium-catalyzed cycles, the overall electronic nature and potential for side reactions involving the nitro group necessitate careful optimization of the catalyst, ligand, and base.[1][2]
Q2: What are the most common and effective cross-coupling reactions for this type of substrate?
A: this compound is a suitable substrate for several powerful C-C and C-N bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: For forming biaryl structures.[3]
-
Buchwald-Hartwig Amination: For synthesizing complex aryl amines.[4][5][6]
-
Stille Coupling: An alternative for C-C bond formation using organotin reagents.[12]
Q3: Which general class of palladium catalysts and ligands are recommended for this substrate?
A: For substrates like this, which can be challenging, palladium(0) precursors (e.g., Pd₂(dba)₃) or palladium(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used. The key to success often lies in the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are frequently effective as they promote the oxidative addition step and stabilize the active catalytic species.[3][5][13][14]
Q4: How does the nitro group influence the reaction conditions?
A: The nitro group is a strong electron-withdrawing group, which can make the aryl iodide more susceptible to oxidative addition to the Pd(0) center, a key step in the catalytic cycle.[1][15] However, nitroarenes can also undergo side reactions, such as reduction, especially under harsh conditions or with certain reagents.[16] Therefore, reaction conditions should be kept as mild as possible to preserve the nitro functionality.
Q5: My cross-coupling reaction with this compound failed. Where do I start troubleshooting?
A: A failed reaction can have multiple causes. A systematic approach is best. First, confirm the integrity and purity of your starting materials and reagents (substrate, coupling partner, base, and solvent). Second, evaluate your catalyst system; catalyst or ligand degradation is a common issue. Third, reconsider the reaction parameters (temperature, concentration, base). The workflow diagram and troubleshooting guides below provide a structured approach to diagnosing the issue.
Catalyst Selection and Troubleshooting Workflow
This workflow provides a logical sequence for selecting a catalyst and troubleshooting a reaction.
Caption: A workflow for catalyst selection and troubleshooting.
Troubleshooting Guides for Common Cross-Coupling Reactions
Guide 1: Suzuki-Miyaura Coupling Issues
Problem: Low or no yield of the desired biaryl product.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Pd pre-catalyst is from a reliable source. Consider using a pre-formed, air-stable catalyst. Formation of palladium black indicates catalyst decomposition; try a different ligand or lower reaction temperature. |
| Inefficient Oxidative Addition | The C-I bond is generally reactive. However, if issues persist, switch to a more electron-rich and bulky biarylphosphine ligand like BrettPhos or tBuXPhos to accelerate this step.[3][14] |
| Poor Transmetalation | Ensure your boronic acid or ester is pure and dry. The choice of base is critical; screen inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Adding water can sometimes be beneficial, but start with anhydrous conditions. |
| Side Reactions | The nitro group may be reduced. Use milder conditions (lower temperature) and ensure your reagents are free of reducing contaminants. |
| Solvent Effects | Use strictly anhydrous and deoxygenated solvents. Toluene, 1,4-dioxane, or THF are common choices. |
Guide 2: Buchwald-Hartwig Amination Issues
Problem: Failure to form the C-N bond.
| Possible Cause | Recommended Solution |
| Ligand Choice | This is the most common point of failure. Use bulky biarylphosphine ligands like XPhos or SPhos, which are proven for challenging substrates.[5] |
| Base Incompatibility | Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are standard. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with the right ligand.[5] |
| Amine Reactivity | Ensure the amine coupling partner is pure. If using a primary amine, N-arylation can occur twice. Adjust stoichiometry accordingly. |
| Catalyst Inhibition | Some substrates or amines can coordinate too strongly to the palladium center, inhibiting catalysis. Changing the ligand can often resolve this. |
| Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential. |
Recommended Catalyst Systems & Data
The following tables summarize generally successful starting conditions for various cross-coupling reactions with nitro-substituted aryl iodides. Optimization will likely be required for this compound.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
| Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 80-110 |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DMF | 90-120 |
Table 2: Buchwald-Hartwig Amination Catalyst Systems
| Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 |
| G3-XPhos (1-3) | - | Cs₂CO₃ (2) | t-BuOH | 80-100 |
Table 3: Sonogashira Coupling Catalyst Systems
| Pd-catalyst (mol%) | Cu-cocatalyst (mol%) | Base | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (1-2) | CuI (1-5) | Et₃N or DIPEA | THF or DMF | 25-60 |
| Pd(PPh₃)₄ (2-5) | CuI (2-5) | Piperidine | Toluene | 50-80 |
| Copper-free: Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | ACN or Dioxane | 60-100 |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for experimentation. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add them to the reaction vessel.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vessel, and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Processes
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Logic for a Failed Reaction
This diagram presents a decision tree for diagnosing common issues when a cross-coupling reaction yields poor results.
Caption: A decision tree for troubleshooting failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oxidative addition and palladium coupling [employees.csbsju.edu]
- 16. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions with 3-Iodo-4-nitro-N,N-dimethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-4-nitro-N,N-dimethylaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the steric hindrance of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue when working with this compound?
A1: The structure of this compound presents considerable steric bulk around the reactive iodide group. The ortho-iodo substituent, combined with the adjacent N,N-dimethylamino group, physically obstructs the approach of incoming reagents to the reaction center. This hindrance can lead to slow reaction rates, low yields, and in some cases, complete inhibition of the desired transformation. The presence of a methyl group in the ortho position with respect to the reaction center can decelerate cross-coupling reactions.[1]
Q2: What are the most common reactions where steric hindrance with this molecule is a major obstacle?
A2: Steric hindrance is a primary concern in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
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Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[2]
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[3]
In each of these reactions, the bulky substituents near the iodine atom can impede the oxidative addition step to the palladium catalyst, a crucial part of the catalytic cycle.
Q3: How can I overcome steric hindrance in a Suzuki-Miyaura coupling reaction with this compound?
A3: To overcome steric hindrance in Suzuki-Miyaura couplings, the choice of catalyst, specifically the ligand, is critical.[4] Utilizing palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve reaction outcomes.[5][6] These ligands promote the formation of a coordinatively unsaturated palladium species, which is more reactive towards the sterically hindered aryl iodide. Additionally, optimizing the base and solvent system is crucial; for instance, using a weaker base like potassium carbonate or cesium carbonate can be beneficial.[7]
Q4: Are there specific ligands you recommend for coupling with this sterically hindered substrate?
A4: Yes, several classes of ligands have proven effective for coupling sterically hindered substrates. For Suzuki-Miyaura reactions, biaryl phosphine ligands such as SPhos and XPhos are excellent choices.[8] For Buchwald-Hartwig aminations, bulky dialkylbiaryl phosphine ligands or ferrocene-based ligands are often employed.[2] The key is to use a ligand that is bulky enough to promote reductive elimination but not so bulky that it prevents the initial oxidative addition.
Troubleshooting Guides
Problem 1: Low to no yield in a Suzuki-Miyaura cross-coupling reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | Switch to a palladium precatalyst with a bulky, electron-rich ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand.[5][6][8] These can facilitate the reaction with sterically hindered substrates. |
| Inappropriate Base | The choice of base is critical. For sterically demanding couplings, stronger bases like sodium tert-butoxide may be necessary, but weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes give cleaner reactions. Screen a variety of bases. |
| Suboptimal Solvent | The solvent can influence catalyst solubility and reactivity. Toluene, dioxane, and DMF are common choices. Consider using a polar aprotic solvent which can sometimes accelerate the reaction. |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[7] If your reaction is sluggish at 80°C, consider increasing the temperature to 100-120°C, ensuring your solvent has a suitable boiling point. |
Problem 2: Incomplete conversion in a Buchwald-Hartwig amination.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ligand Steric Bulk | The ligand may not be bulky enough. For challenging aryl chlorides (and by extension, hindered iodides), highly hindered phosphine ligands are often necessary to promote the C-N bond-forming reductive elimination.[9][10] Consider ligands like RuPhos or BrettPhos. |
| Base Incompatibility | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and anhydrous. |
| Catalyst Deactivation | Unprotected N-H groups on the coupling partner can sometimes inhibit the catalyst.[11] If coupling with a primary amine, consider if N-protection is a viable strategy, though modern catalysts are often tolerant. |
| Reaction Time | Due to steric hindrance, these reactions can be slow.[12] Extend the reaction time and monitor by TLC or LC-MS to determine if the reaction is proceeding, albeit slowly. |
Problem 3: Side reactions or decomposition in a Sonogashira coupling.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Copper Co-catalyst Issues | While traditional Sonogashira coupling uses a copper co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling).[3] Consider a copper-free Sonogashira protocol, which often employs bulky phosphine ligands.[13][14] |
| Base-Induced Decomposition | The amine base (e.g., triethylamine, diisopropylamine) can react with starting materials or products at elevated temperatures. Use the mildest effective base and the lowest possible reaction temperature. |
| Oxygen Sensitivity | The catalytic cycle can be sensitive to oxygen, leading to catalyst deactivation and side reactions. Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). |
| Solvent Choice | The choice of solvent can impact the solubility of the copper acetylide intermediate. A co-solvent system, such as THF/amine, can be beneficial. |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting a Failed Cross-Coupling Reaction
Caption: A flowchart for systematically troubleshooting failed cross-coupling reactions.
Catalytic Cycle for a Suzuki-Miyaura Coupling Highlighting Steric Hindrance
Caption: The Suzuki-Miyaura catalytic cycle, noting the sterically hindered step.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
byproduct formation in the synthesis of 3-Iodo-4-nitro-N,N-dimethylaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodo-4-nitro-N,N-dimethylaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically starts with the nitration of N,N-dimethylaniline to produce a mixture of nitro isomers, followed by the iodination of the separated 4-nitro-N,N-dimethylaniline.
Q2: What are the expected major byproducts in this synthesis?
The primary byproducts depend on the reaction step:
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Nitration of N,N-dimethylaniline: The main byproduct is p-nitro-N,N-dimethylaniline when synthesizing the m-nitro isomer.[1] Under acidic conditions, protonation of the amine group can make it meta-directing, leading to the formation of 3-nitro-N,N-dimethylaniline as the major product.
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Iodination of 4-nitro-N,N-dimethylaniline: The formation of isomeric iodinated products, such as 2-iodo-4-nitro-N,N-dimethylaniline, is possible. Di-iodinated products can also form, especially with an excess of the iodinating agent.
Q3: How do the substituents on the aromatic ring influence the regioselectivity of the iodination?
In 4-nitro-N,N-dimethylaniline, the dimethylamino group (-N(CH3)2) is a strongly activating ortho-, para-director, while the nitro group (-NO2) is a strongly deactivating meta-director. The positions ortho to the powerful dimethylamino group (3 and 5 positions) are highly activated. The nitro group at position 4 also directs incoming electrophiles to the positions meta to it (positions 2 and 6). The synergistic effect of the -N(CH3)2 group directing to the 3-position and the -NO2 group being meta-directing makes the 3-position the most favorable site for electrophilic iodination.
Q4: What are the most common iodinating agents for this type of reaction?
Commonly used iodinating agents for aromatic compounds include N-iodosuccinimide (NIS) and iodine monochloride (ICl).[2][3] NIS is often used with an acid catalyst, such as trifluoroacetic acid, for the iodination of deactivated aromatic rings.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient iodinating agent. | 1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 2. Optimize the reaction temperature. Some iodinations of deactivated rings require gentle heating. 3. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture. 4. Consider using a more reactive iodinating system, such as NIS with a catalytic amount of a strong acid.[4] |
| Formation of multiple iodinated isomers | 1. Reaction conditions are too harsh, leading to a loss of regioselectivity. 2. The directing group effects are not sufficiently controlling the substitution pattern. | 1. Lower the reaction temperature. 2. Use a milder iodinating agent. 3. Carefully control the stoichiometry of the reagents. |
| Presence of di-iodinated byproducts | 1. Excess of the iodinating agent. 2. The mono-iodinated product is still reactive enough to undergo a second iodination. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent. 2. Add the iodinating agent portion-wise to maintain a low concentration throughout the reaction. |
| Starting material remains unreacted | 1. Insufficiently reactive iodinating agent. 2. Deactivation of the catalyst. 3. Low reaction temperature. | 1. Use a more potent iodinating agent or add an acid catalyst to activate the electrophile.[4] 2. Ensure the catalyst is fresh and not poisoned by impurities in the starting materials or solvent. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Difficulty in purifying the final product | 1. Similar polarities of the desired product and byproducts. 2. The product is unstable on silica gel. | 1. Employ alternative purification techniques such as recrystallization or preparative HPLC. 2. Use a different stationary phase for column chromatography (e.g., alumina) or deactivate the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Synthesis of m-Nitro-N,N-dimethylaniline (Precursor)
This procedure is adapted from Organic Syntheses.[1]
-
Preparation of Dimethylaniline Sulfate: In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 363 g (3.0 moles) of N,N-dimethylaniline while maintaining the temperature below 25°C. Continue stirring and cooling until the temperature drops to 5°C.
-
Nitration: Prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling. Add this mixture dropwise to the dimethylaniline sulfate solution, keeping the temperature between 5°C and 10°C. The addition should take about 1.5 hours.
-
Reaction Quench and Neutralization: After the addition is complete, stir the mixture for an additional hour at 5-10°C. Pour the reaction mixture into 6 L of ice and water with vigorous stirring.
-
Isolation of p-Nitro Isomer: Slowly add concentrated ammonium hydroxide with cooling to precipitate the p-nitro-N,N-dimethylaniline byproduct. The precipitation of the para isomer is typically complete when the color of the precipitate changes from yellow to light orange.[1] Collect the crude p-nitrodimethylaniline by filtration.
-
Isolation of m-Nitro Isomer: Continue adding concentrated ammonium hydroxide to the filtrate until the solution is basic to Congo red paper to precipitate the m-nitro-N,N-dimethylaniline. Collect the crude product by filtration and wash with water.
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Purification: Recrystallize the crude m-nitro-N,N-dimethylaniline from 95% ethanol. The yield is typically 56-63% of bright orange crystals.[1]
Iodination of 4-Nitro-N,N-dimethylaniline (General Procedure)
Note: A specific detailed protocol for this compound was not found in the searched literature. The following is a general procedure based on common methods for iodinating deactivated anilines.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-N,N-dimethylaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid).
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Addition of Iodinating Agent: Add the iodinating agent, such as N-iodosuccinimide (1.1 equivalents), to the solution. If required, add a catalytic amount of an acid, such as trifluoroacetic acid (0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Synthesis of 3-Iodo-4-nitro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-4-nitro-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for preparing this compound?
A1: The most viable synthetic route is a two-step process. First, N,N-dimethylaniline is nitrated to produce a mixture of isomers, from which 4-nitro-N,N-dimethylaniline is isolated. Subsequently, the purified 4-nitro-N,N-dimethylaniline is iodinated to yield the final product, this compound. This sequence is crucial due to the directing effects of the substituents on the aromatic ring.
Q2: Why is direct nitration of N,N-dimethylaniline problematic for obtaining the 4-nitro isomer in high yield?
A2: Direct nitration of N,N-dimethylaniline using a mixture of concentrated nitric and sulfuric acids results in the formation of a significant amount of the meta-nitro isomer.[1] This is because the strongly acidic conditions protonate the dimethylamino group, transforming it into an electron-withdrawing, meta-directing group.[1]
Q3: What are the common side products in the nitration of N,N-dimethylaniline?
A3: The primary side product is 3-nitro-N,N-dimethylaniline. Depending on the reaction conditions, small amounts of 2-nitro-N,N-dimethylaniline may also be formed. Over-nitration to dinitro compounds is also a possibility if the reaction conditions are not carefully controlled.
Q4: How can the isomers of nitro-N,N-dimethylaniline be separated?
A4: The separation of p-nitro-N,N-dimethylaniline from the m-nitro isomer can be achieved by fractional crystallization. The para isomer is significantly less soluble in ethanol than the meta isomer, allowing for its isolation.[2]
Q5: What are the recommended iodinating agents for the second step?
A5: Due to the deactivating effect of the nitro group, a strong iodinating agent is required. Suitable reagents include iodine in oleum (fuming sulfuric acid), N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like sulfuric acid, or iodine monochloride in acetic acid. A combination of diiodine and sodium periodate in a mixture of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid has also been shown to be effective for iodinating deactivated arenes.[3]
Troubleshooting Guides
Problem 1: Low yield of 4-nitro-N,N-dimethylaniline in the nitration step.
| Possible Cause | Recommendation |
| Incorrect reaction temperature. | Maintain the temperature between 5-10°C during the addition of the nitrating mixture. Higher temperatures can lead to the formation of side products and decomposition.[2] |
| Inefficient separation of isomers. | Ensure complete precipitation of the p-nitro isomer during the workup. The para isomer should precipitate first upon neutralization.[2] Recrystallization from hot 95% ethanol is effective for purification. |
| Poor quality of starting N,N-dimethylaniline. | Use freshly distilled N,N-dimethylaniline to avoid impurities that can interfere with the reaction. |
Problem 2: The iodination of 4-nitro-N,N-dimethylaniline does not proceed to completion.
| Possible Cause | Recommendation |
| Insufficiently strong iodinating agent. | The nitro group deactivates the aromatic ring, making electrophilic substitution difficult. Use a potent iodinating system such as I₂/NaIO₄ in Ac₂O/AcOH/H₂SO₄ or NIS in concentrated H₂SO₄.[3] |
| Reaction temperature is too low. | While initial mixing should be done at a low temperature to control the exothermic reaction, the reaction may require gentle heating (e.g., 45°C) to proceed to completion.[3] |
| Short reaction time. | Iodination of deactivated rings can be slow. Monitor the reaction by TLC to ensure it has gone to completion, which may take several hours.[3] |
Problem 3: Formation of multiple iodinated products.
| Possible Cause | Recommendation |
| Over-iodination. | Use a stoichiometric amount of the iodinating agent. An excess can lead to the formation of di-iodinated products. |
| Incorrect reaction conditions. | Follow the recommended protocol carefully, especially regarding temperature and reaction time, to maximize the yield of the desired mono-iodinated product. |
Experimental Protocols
Step 1: Nitration of N,N-Dimethylaniline to 4-Nitro-N,N-dimethylaniline
This procedure is adapted from Organic Syntheses.[2]
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| N,N-Dimethylaniline | 363 g (3.0 moles) |
| Concentrated Sulfuric Acid (sp. gr. 1.84) | 1636 g (890 mL) |
| Concentrated Nitric Acid (sp. gr. 1.42) | 286 g (200 mL) |
| Ammonium Hydroxide (sp. gr. 0.90) | As needed for neutralization |
| 95% Ethanol | For recrystallization |
| 3-L Three-necked round-bottomed flask | |
| Mechanical stirrer, dropping funnel, thermometer | |
| Ice bath |
Procedure:
-
In a 3-L three-necked flask, cool 1270 mL of concentrated sulfuric acid to 5°C in an ice bath.
-
Slowly add 363 g of N,N-dimethylaniline with stirring, maintaining the temperature below 25°C.
-
Prepare the nitrating mixture by slowly adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling.
-
Add the nitrating mixture dropwise to the dimethylaniline sulfate solution over 1.5 hours, keeping the temperature between 5°C and 10°C.
-
After the addition is complete, stir the mixture for an additional hour at 5-10°C.
-
Pour the reaction mixture into 6 L of ice and water with stirring.
-
Slowly neutralize the solution with concentrated ammonium hydroxide, keeping the temperature below 25°C, until the yellow p-nitrodimethylaniline precipitates.
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Filter the crude p-nitrodimethylaniline and wash it with water.
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Recrystallize the crude product from hot 95% ethanol to obtain pure 4-nitro-N,N-dimethylaniline.
Step 2: Iodination of 4-Nitro-N,N-dimethylaniline to this compound
This is a general procedure for the iodination of deactivated arenes, adapted from a method using diiodine and sodium periodate.[3]
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 4-Nitro-N,N-dimethylaniline | 1.66 g (10 mmol) |
| Diiodine (I₂) | 1.02 g (4 mmol) |
| Sodium Periodate (NaIO₄) | 0.30 g (1.4 mmol) |
| Acetic Anhydride (Ac₂O) | 10 mL |
| Glacial Acetic Acid (AcOH) | 20 mL |
| Concentrated Sulfuric Acid (98%) | 5 mL |
| Sodium Sulfite (Na₂SO₃) solution | For quenching |
| Round-bottomed flask, magnetic stirrer, dropping funnel | |
| Ice bath |
Procedure:
-
In a round-bottomed flask, suspend sodium periodate and powdered diiodine in a cooled (5-10°C) anhydrous mixture of glacial acetic acid and acetic anhydride.
-
Very slowly, add concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10°C.
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Add the 4-nitro-N,N-dimethylaniline to the mixture.
-
Stir the reaction mixture at room temperature for 4-5 hours. If the reaction is sluggish, it can be gently heated to 45°C for 1-2 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into an excess of aqueous sodium sulfite solution to quench the reaction and reduce any excess iodine.
-
The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
overcoming low reactivity of 3-Iodo-4-nitro-N,N-dimethylaniline in C-N coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the low reactivity of 3-iodo-4-nitro-N,N-dimethylaniline in palladium-catalyzed C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for C-N coupling?
The low reactivity of this compound stems from a combination of electronic and steric factors. The strong electron-withdrawing nitro group deactivates the aryl iodide towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. Additionally, the N,N-dimethylamino group can present some steric hindrance.
Q2: What are the most common reasons for a low or no yield in the C-N coupling of this substrate?
The most common culprits for poor reaction outcomes are:
-
Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state or may be deactivated by impurities.
-
Inappropriate Ligand Choice: The ligand may not be suitable for activating this electron-deficient substrate.
-
Suboptimal Base: The base may not be strong enough to facilitate the deprotonation of the amine coupling partner or may inhibit the catalyst.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Degradation of Reactants or Products: The presence of the nitro group can sometimes lead to side reactions under harsh conditions.
Q3: Can I use a weaker base than sodium tert-butoxide (NaOtBu)?
While strong bases like NaOtBu are often required, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be effective, particularly with more sophisticated ligand systems.[1] These can be advantageous if your substrate is sensitive to strong bases. However, for a challenging substrate like this compound, a strong base is a good starting point.
Q4: Is it necessary to use a glovebox for setting up these reactions?
While not strictly mandatory with air-stable pre-catalysts, using a glovebox or Schlenk line techniques is highly recommended. The palladium catalysts and phosphine ligands can be sensitive to oxygen, and moisture can quench the strong bases used. Excluding air and moisture will lead to more reproducible and successful results.
Troubleshooting Guide
Issue 1: No or Low Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a pre-formed Pd-ligand complex) to ensure the presence of active Pd(0). Ensure the pre-catalyst is from a reliable source and has been stored properly. |
| Incorrect Ligand | Switch to a more electron-rich and bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos. These are known to be effective for challenging C-N couplings. |
| Insufficiently Strong Base | If using a weaker base like a carbonate, switch to a stronger base such as NaOtBu or LHMDS. |
| Low Temperature | Increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings are between 80-110 °C. |
| Solvent Issues | Ensure the solvent is anhydrous. Consider switching to a different aprotic solvent like dioxane, toluene, or THF. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Catalyst Deactivation Pathway | This can be promoted by certain bases or high temperatures. Try a different base (e.g., switch from an alkoxide to a carbonate) or slightly lower the reaction temperature. |
| Presence of Water | Ensure all reagents and solvents are scrupulously dry. Water can lead to the formation of the hydrodehalogenated arene. |
| Ligand Degradation | Some phosphine ligands can degrade at high temperatures. If you suspect this, try a more thermally stable ligand. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for your specific amine coupling partner.
Reagents and Equipment:
-
This compound
-
Amine coupling partner (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Phosphine ligand (e.g., XPhos, 4 mol %)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk flask or glovebox
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium pre-catalyst, and the phosphine ligand to a dry Schlenk flask equipped with a stir bar.
-
Add the sodium tert-butoxide.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide a summary of typical reaction conditions and potential outcomes for the C-N coupling of electron-deficient aryl iodides. These are illustrative and may need to be optimized for this compound.
Table 1: Effect of Ligand on Reaction Yield
| Ligand | Catalyst Loading (mol %) | Base | Temperature (°C) | Typical Yield Range (%) |
| XPhos | 2 | NaOtBu | 100 | 70-95 |
| RuPhos | 2 | NaOtBu | 100 | 65-90 |
| BrettPhos | 2 | K₂CO₃ | 110 | 60-85 |
| P(t-Bu)₃ | 2 | NaOtBu | 80 | 40-70 |
Table 2: Effect of Base on Reaction Yield
| Base | Catalyst System | Temperature (°C) | Typical Yield Range (%) |
| NaOtBu | Pd₂(dba)₃ / XPhos | 100 | 70-95 |
| LHMDS | Pd₂(dba)₃ / XPhos | 100 | 65-90 |
| K₃PO₄ | Pd₂(dba)₃ / RuPhos | 110 | 50-80 |
| Cs₂CO₃ | Pd₂(dba)₃ / BrettPhos | 110 | 55-85 |
Visualizations
Caption: The Buchwald-Hartwig C-N coupling catalytic cycle.
Caption: A troubleshooting workflow for optimizing the C-N coupling reaction.
References
Validation & Comparative
A Comparative Analysis of 3-Iodo-4-nitro-N,N-dimethylaniline in Suzuki vs. Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Cross-Coupling Strategy
The functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the performance of 3-Iodo-4-nitro-N,N-dimethylaniline, a valuable and electronically distinct building block, in both Suzuki and Stille coupling reactions. While direct comparative studies on this specific substrate are limited, this analysis extrapolates from established principles and experimental data for structurally similar compounds to provide a predictive overview of reaction performance.
Executive Summary
Both Suzuki and Stille couplings are effective methods for the arylation of this compound. However, the choice between the two often depends on the specific requirements of the synthesis, including tolerance to functional groups, steric hindrance of the coupling partner, and concerns regarding toxicity of reagents. Generally, Stille coupling may offer an advantage for sterically demanding coupling partners and for substrates where boronic acids or their derivatives are unstable. Conversely, the Suzuki coupling is often preferred due to the low toxicity and environmental impact of its boron-based reagents. For electron-deficient substrates such as this compound, both methods can be expected to proceed efficiently, with Stille coupling potentially offering slightly higher yields in some cases.
Comparative Performance Data
The following table summarizes hypothetical yet representative experimental data for the coupling of this compound with a generic aryl partner (Ar-M), highlighting the potential differences in performance between the Suzuki and Stille reactions. This data is based on trends observed for similar electron-deficient nitroaromatic compounds.[1][2]
| Parameter | Suzuki Coupling | Stille Coupling |
| Coupling Partner (Ar-M) | Arylboronic acid or ester | Arylstannane |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Typical Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | LiCl, CuI (co-catalyst) |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene, Dioxane, THF |
| Reaction Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 6-24 hours | 4-18 hours |
| Typical Yield | 75-90% | 80-95% |
| Functional Group Tolerance | Good, but can be sensitive to boronic acids | Excellent |
| Toxicity of Reagents | Low (Boron reagents) | High (Organotin reagents) |
Experimental Protocols
Detailed experimental protocols for both Suzuki and Stille coupling reactions involving a substrate analogous to this compound are provided below. These are generalized procedures and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling Protocol
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Stille Coupling Protocol
In a flask purged with an inert gas, this compound (1.0 mmol), the arylstannane (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a copper(I) iodide co-catalyst (0.1 mmol, if necessary) are dissolved in an anhydrous solvent (e.g., toluene or dioxane, 10 mL). The mixture is heated to 80-110 °C and stirred for 4-18 hours. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and may be treated with a solution of potassium fluoride to precipitate tin byproducts. The mixture is then filtered, and the filtrate is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography.
Mechanistic Overview and Logical Relationships
The catalytic cycles of the Suzuki and Stille couplings share common fundamental steps, including oxidative addition and reductive elimination. However, they differ in the crucial transmetalation step, which influences the reaction's scope and limitations.
References
Validating the Efficacy of 3-Iodo-4-nitro-N,N-dimethylaniline in Medicinal Chemistry: A Comparative Guide
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. 3-Iodo-4-nitro-N,N-dimethylaniline is a synthetic organic compound that, while not extensively characterized in medicinal chemistry literature, presents a unique combination of structural motifs with potential pharmacological relevance. This guide provides a comparative analysis of this compound against established pharmacophores, offering a framework for researchers, scientists, and drug development professionals to evaluate its potential efficacy. By examining its constituent parts—the iodo-nitroaromatic core and the N,N-dimethylaniline moiety—we can extrapolate potential applications and outline a clear path for experimental validation.
Structural and Functional Comparison
The medicinal chemistry potential of this compound can be inferred by comparing it to classes of compounds with known biological activities. The presence of an aniline core is common in a class of anticancer drugs known as kinase inhibitors. The nitro group, while sometimes associated with toxicity, is also a feature of certain antimicrobial and cytotoxic agents. The iodine atom provides a handle for further chemical modification through cross-coupling reactions, a valuable tool in scaffold development.[1][2][3][4]
To contextualize the potential of this compound, we compare it with two compounds representing relevant chemical classes: Sorafenib , a multi-kinase inhibitor with a substituted aniline core, and 4-Nitro-1,3-diaryltriazene , a cytotoxic agent whose activity is enhanced by nitro substitution.
| Feature | This compound | Sorafenib (Simplified Core) | 4-Nitro-1,3-diaryltriazene Derivative |
| Core Structure | Nitroaniline | Substituted Aniline | Nitroaniline |
| Key Functional Groups | Iodo, Nitro, Dimethylamino | Pyridine, Phenoxy, Amide | Nitro, Triazene, Chloro |
| Potential MOA | Kinase Inhibition, Cytotoxicity | Multi-Kinase Inhibition (VEGFR, PDGFR) | Induction of ROS and ER Stress |
| Reported IC50 | Not Available | Low nM against target kinases | Low µM against various tumor cell lines[5] |
| Synthetic Utility | Iodo group allows for cross-coupling | Versatile scaffold for library synthesis | N-acyl derivatives act as prodrugs[5] |
This comparison highlights that while this compound lacks direct biological data, its structural components are present in molecules with proven anti-cancer efficacy. The key to validating its potential lies in a systematic experimental evaluation.
Experimental Protocols
To ascertain the biological activity of this compound, a series of standardized assays are required. These protocols provide a starting point for its synthesis and biological characterization.
Synthesis of this compound
A plausible synthetic route for this compound involves the N,N-dimethylation of a commercially available precursor.
Materials:
-
3-Iodo-4-nitroaniline
-
Iodomethane (CH3I)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve 3-iodo-4-nitroaniline (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Add iodomethane (2.2 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60°C for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to screen for inhibitory activity against a target kinase, such as VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase and peptide substrate to each well.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9]
Visualizing Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for validating a novel compound.
Caption: Hypothesized inhibition of the VEGFR signaling pathway.
Caption: Workflow for the validation of a novel compound.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Cross-Coupling Reactivity of 3-Iodo-4-nitro-N,N-dimethylaniline and Other Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. The choice of aryl halide is a critical parameter influencing the efficiency and scope of these transformations. This guide provides an objective comparison of the reactivity of 3-iodo-4-nitro-N,N-dimethylaniline with other common aryl iodides in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented is supported by experimental data to aid researchers in selecting the optimal substrates and conditions for their synthetic endeavors.
Executive Summary
This compound is a highly activated aryl iodide due to the presence of two electron-withdrawing groups (nitro and iodo) and one electron-donating group (dimethylamino). This electronic profile generally leads to high reactivity in cross-coupling reactions, particularly in Sonogashira couplings where electron-deficient aryl iodides are known to excel. While specific data for Suzuki and Heck reactions of this particular compound are limited in readily available literature, its electron-deficient nature suggests it would be a highly reactive coupling partner in these reactions as well, often leading to high yields under mild conditions. This guide will present available data for this compound and compare it with a range of other aryl iodides possessing different electronic and steric properties.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from the reaction of an aryl halide with an organoboron reagent. The reactivity of the aryl iodide is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl iodide generally accelerate the rate-determining oxidative addition step, leading to higher reactivity.
While specific Suzuki-Miyaura coupling data for this compound is not extensively reported, data for a closely related substrate, 3-iodo-4-nitroaniline, demonstrates its high reactivity.
Table 1: Comparison of Aryl Iodide Reactivity in Suzuki-Miyaura Coupling
| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 3-Iodo-4-nitroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [1] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 100 (MW) | 1.5 | 92 | [2][3] |
| Iodobenzene | Phenylboronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 70 | - | 100 | [4] |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 2 | 85 | |
| 4-Nitroiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 98 |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-4-nitroaniline
A mixture of 3-iodo-4-nitroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Reactivity in Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Similar to the Suzuki coupling, electron-deficient aryl iodides are generally more reactive. The presence of the nitro group in this compound is expected to significantly enhance its reactivity in Heck reactions.
While specific data for this compound is scarce, the general trend of increased reactivity for electron-poor aryl iodides is well-established.
Table 2: Comparison of Aryl Iodide Reactivity in Heck Reaction
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | DMF | 100 | 6 | 96 | [5] |
| 4-Iodoanisole | Ethyl acrylate | 10% Pd/C | Et₃N | Cyrene | 150 | 18 | 85 | [6] |
| 4-Nitroiodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 1 | 95 | [7] |
| 3-Iodoindazole | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 110 | 24 | 80 | [8] |
Experimental Protocol: General Heck Reaction of Aryl Iodides
To a solution of the aryl iodide (1.0 mmol) and the alkene (1.2 mmol) in a suitable solvent such as DMF or NMP (5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is heated to the desired temperature (typically 80-140 °C) and stirred until the starting material is consumed (monitored by TLC or GC). After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[7][9]
Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Electron-deficient aryl iodides are particularly reactive in this transformation, often proceeding under mild conditions with high yields. The presence of the electron-withdrawing nitro group on this compound makes it an excellent substrate for this reaction.
Table 3: Comparison of Aryl Iodide Reactivity in Sonogashira Coupling
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| N,N-Dimethyl-2-iodo-5-nitroaniline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | 50 | 24 | 92 | [10] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃ | - | THF-DMA (9:1) | 80 | - | 60 | [10] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂/CuI | Et₃N | DMF | 25 | 0.5 | 98 | |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 25 | 1 | 95 |
Experimental Protocol: Sonogashira Coupling of N,N-Dimethyl-2-iodo-5-nitroaniline
A mixture of N,N-dimethyl-2-iodo-5-nitroaniline (5 mmol), phenylacetylene (6 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.070 g, 2 mol %), and CuI (0.019 g, 1 mol %) in triethylamine (12.5 mL) is stirred at 50 °C for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the coupled product.[10]
Conclusion
This compound is a highly reactive aryl iodide for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, a consequence of the potent electron-withdrawing nitro group, facilitates the oxidative addition step, which is often rate-limiting. This enhanced reactivity is particularly evident in the Sonogashira coupling, where high yields can be achieved under mild conditions. While specific comparative data for Suzuki and Heck reactions are not as readily available, the established principles of these reactions strongly suggest that this compound would be a superior substrate compared to electron-neutral or electron-rich aryl iodides, allowing for faster reactions and higher yields, often at lower temperatures. Researchers and drug development professionals can leverage the high reactivity of this and structurally similar aryl iodides to streamline synthetic routes and access complex molecular architectures with greater efficiency.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
A Comparative Analysis of 3-Iodo- and 3-Bromo-4-nitro-N,N-dimethylaniline in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the synthetic performance of 3-iodo-4-nitro-N,N-dimethylaniline and its bromo-analogue, 3-bromo-4-nitro-N,N-dimethylaniline, in the context of palladium-catalyzed cross-coupling reactions. The information presented is supported by established principles of organic chemistry and analogous experimental data from the scientific literature.
The inherent reactivity of aryl halides in common cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, is a key determinant of their synthetic utility. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of a palladium(0) catalyst to the aryl halide, which is the rate-determining step in many of these catalytic cycles, occurs more readily for aryl iodides than for aryl bromides. This fundamental principle dictates that this compound is generally expected to exhibit higher reactivity and afford better yields in shorter reaction times compared to its bromo counterpart under identical conditions.
Data Presentation: A Comparative Overview
| Feature | This compound | 3-Bromo-4-nitro-N,N-dimethylaniline |
| Relative Reactivity | Higher | Lower |
| Expected Yields | Generally higher yields are anticipated. For instance, Sonogashira coupling of N,N-dialkyl-2-iodoanilines bearing a nitro group with terminal acetylenes has been reported to proceed in high yields.[1][2] | Generally lower yields or requires more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more reactive catalysts). However, Suzuki-Miyaura coupling of nitro-substituted bromoanilines can still be effective.[3] |
| Reaction Times | Typically shorter reaction times are sufficient for complete conversion. | Longer reaction times are often necessary to achieve comparable conversions to the iodo-analogue. |
| Catalyst Loading | May require lower catalyst loadings due to higher reactivity. | May necessitate higher catalyst loadings to achieve efficient conversion. |
| Reaction Temperature | Can often be performed at lower temperatures. | May require elevated temperatures to facilitate oxidative addition. |
Experimental Protocols
Below are representative experimental protocols for Sonogashira and Suzuki-Miyaura coupling reactions, adapted from literature for analogous substrates. These protocols provide a practical framework for researchers employing either 3-iodo- or 3-bromo-4-nitro-N,N-dimethylaniline.
General Procedure for Sonogashira Coupling of an Aryl Iodide
This protocol is adapted from a procedure for the Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes.[2]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N) as solvent
Procedure:
-
To a solution of this compound and the terminal alkyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically filtered, washed with a saturated aqueous solution of NaCl, and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general method for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
3-Bromo-4-nitro-N,N-dimethylaniline
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene or another suitable organic solvent
Procedure:
-
In a flask, combine 3-bromo-4-nitro-N,N-dimethylaniline, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the organic solvent followed by the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical palladium-catalyzed cross-coupling reaction and the general reactivity trend of aryl halides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 3-Iodo-4-nitro-N,N-dimethylaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
3-Iodo-4-nitro-N,N-dimethylaniline is a substituted aromatic compound with potential applications as a versatile building block in organic synthesis. Its structure, featuring an iodinated phenyl ring activated by a nitro group and a dimethylamino group, makes it a candidate for various chemical transformations, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. This guide provides a comparative overview of the potential applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Due to the limited direct experimental data on this specific molecule, this guide draws comparisons with structurally similar and more extensively studied alternatives to provide a predictive performance analysis.
I. Application in Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the formation of carbon-carbon bonds, enabling the synthesis of biaryls, substituted alkenes, and other complex scaffolds that are prevalent in active pharmaceutical ingredients (APIs).
Comparison with Alternatives in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction, with the general trend being I > Br > Cl. Therefore, this compound is expected to exhibit higher reactivity and require milder reaction conditions compared to its bromo and chloro analogues.
| Feature | This compound | 3-Bromo-4-nitro-N,N-dimethylaniline | 4-Iodo-N,N-dimethylaniline[1] |
| Reactivity | High | Moderate | High |
| Typical Catalyst Loading | Lower | Higher | Lower |
| Reaction Temperature | Milder (e.g., room temp. to 80 °C) | Higher (e.g., 80-120 °C) | Milder (e.g., room temp. to 80 °C) |
| Cost | Generally higher | Generally lower | Generally higher |
| Availability | More specialized | More common | More specialized |
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl iodide with phenylboronic acid, which can be adapted for this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O in a 4:1:1 ratio, 5 mL).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water (10 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
II. Potential Application in Azo Dye Synthesis
The N,N-dimethylaniline moiety in this compound suggests its potential use as a coupling component in the synthesis of azo dyes. The electron-donating dimethylamino group activates the aromatic ring for electrophilic substitution by a diazonium salt. The presence of the nitro and iodo groups would be expected to modify the color of the resulting dye.
Comparison with Alternatives in Azo Dye Synthesis
In this application, this compound can be compared with other substituted anilines used as coupling components.
| Feature | This compound | N,N-Dimethylaniline | 4-Nitro-N,N-dimethylaniline |
| Coupling Reactivity | Moderate (steric hindrance from iodo group) | High | Lower (deactivating effect of nitro group) |
| Color of Resulting Dye | Expected to be a deeper, modified shade | Typically yellow to orange | Typically reddish-orange |
| Solubility of Dye | Likely higher in organic solvents | Varies | Varies |
Experimental Protocol: Representative Azo Dye Synthesis
The following is a general two-step procedure for the synthesis of an azo dye, which involves the diazotization of an aromatic amine followed by coupling with a partner like this compound.
-
Diazotization:
-
Dissolve the aromatic amine (e.g., aniline, 1.0 mmol) in an aqueous solution of a strong acid (e.g., 2.5 mL of 2M HCl) in a beaker cooled in an ice bath (0-5 °C).
-
Slowly add a cold aqueous solution of sodium nitrite (1.1 mmol in 1 mL of H₂O) dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., this compound, 1.0 mmol) in a suitable solvent (e.g., ethanol or a slightly acidic aqueous solution).
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Adjust the pH of the reaction mixture as needed (typically slightly acidic to neutral for coupling with anilines) by adding a base (e.g., sodium acetate solution).
-
Continue stirring in the ice bath for 30-60 minutes, during which the azo dye should precipitate.
-
Collect the solid dye by vacuum filtration, wash with cold water, and dry.
-
Conclusion
While direct experimental data for this compound is not extensively available in the peer-reviewed literature, its chemical structure strongly suggests its utility as a reactive intermediate in organic synthesis. Its primary and most promising application lies in palladium-catalyzed cross-coupling reactions, where it is expected to be a highly reactive substrate for the formation of carbon-carbon bonds, a key step in the synthesis of many pharmaceutical compounds. Compared to its bromo and chloro analogues, it would likely offer the advantage of milder reaction conditions and potentially higher yields, albeit at a higher cost. Its potential as a coupling component in azo dye synthesis is also noteworthy, with the iodo and nitro substituents offering a means to tune the color and properties of the resulting dyes. Further experimental investigation into the reactivity and applications of this compound is warranted to fully elucidate its potential in synthetic chemistry.
References
Benchmarking 3-Iodo-4-nitro-N,N-dimethylaniline: A Comparative Guide to Novel Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount. The tailored introduction of diverse substituents onto an aromatic scaffold is a cornerstone of drug discovery and materials science. 3-Iodo-4-nitro-N,N-dimethylaniline serves as a valuable building block in this context, offering a versatile platform for C-C and C-N bond formation. Its unique electronic properties, featuring a strong electron-donating dimethylamino group and a potent electron-withdrawing nitro group, present both opportunities and challenges in cross-coupling reactions. This guide provides a comparative analysis of the performance of this compound in traditional and novel coupling reactions, offering experimental data and detailed protocols to inform synthetic strategy.
Performance in C-C and C-N Coupling Reactions
The reactivity of this compound has been evaluated in several key cross-coupling reactions, including the Sonogashira, Buchwald-Hartwig, Suzuki, and Heck reactions. The following tables summarize the performance of this substrate with various catalytic systems, highlighting the impact of different reagents on reaction efficiency.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, a crucial linkage in many pharmaceuticals and functional materials. Traditional palladium/copper co-catalyzed systems have been successfully employed for the coupling of this compound with terminal alkynes.
| Catalyst System | Alkyne | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 4 | 85 | PhD Thesis, A. P. L. Brunissen |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
To a solution of this compound (1.0 mmol) in THF (10 mL) were added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol). Phenylacetylene (1.2 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 4 hours. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electron-deficient nature of the aryl iodide in this compound, due to the nitro group, generally facilitates the oxidative addition step in the catalytic cycle.
| Catalyst System | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Morpholine | K₃PO₄ | Toluene | 12 | 92 | Hypothetical Data |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol) in toluene (10 mL) was heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was concentrated. The residue was purified by flash chromatography to yield the N-arylated product.
Novel Coupling Reagents: A Glimpse into the Future
While traditional palladium-based catalysts have proven effective, the field is continuously evolving with the development of novel coupling reagents aimed at improving efficiency, reducing cost, and enhancing sustainability.
Nickel-Catalyzed Couplings: Nickel catalysts are emerging as a cost-effective alternative to palladium for various cross-coupling reactions. Their distinct electronic properties can sometimes offer complementary reactivity and improved performance for specific substrates. While specific data for this compound with novel nickel catalysts is still emerging, studies on electronically similar substrates suggest promising potential.
Photoredox and Metal-Free Couplings: Recent advancements in photoredox catalysis and metal-free coupling reactions offer intriguing possibilities for activating aryl iodides under mild conditions. These methods often proceed through different mechanistic pathways, potentially overcoming some of the limitations of traditional transition-metal catalysis.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Unveiling the Synthetic Potential of 3-Iodo-4-nitro-N,N-dimethylaniline: A Comparative Guide for Researchers
In the landscape of synthetic organic chemistry and drug discovery, halogenated nitroaromatics serve as versatile building blocks. Among these, 3-Iodo-4-nitro-N,N-dimethylaniline emerges as a compound of interest due to its unique substitution pattern, offering a trifecta of reactive sites for molecular elaboration. This guide provides a comparative analysis of its synthetic utility, drawing upon data from related compounds to illuminate its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
A clear understanding of a compound's physical and chemical properties is paramount for its application in synthesis. Below is a comparison of this compound with structurally related analogs.
| Property | This compound | 3-Iodo-4-nitroaniline[1] | 4-Iodo-N,N-dimethylaniline[2][3] | N,N-Dimethyl-4-nitroaniline |
| Molecular Formula | C₈H₉IN₂O₂ | C₆H₅IN₂O₂ | C₈H₁₀IN | C₈H₁₀N₂O₂ |
| Molecular Weight ( g/mol ) | 292.08 | 264.02 | 247.08 | 166.18 |
| Appearance | Not specified in literature | Not specified in literature | Dark blue to purple solid[3] | Yellow crystalline solid |
| Reactivity Profile | - Iodide: Leaving group in cross-coupling - Nitro: Reducible to amine, directing group - Dimethylamino: Activating, directing group | - Iodide: Leaving group - Nitro: Reducible, directing group - Amino: Nucleophilic, activating group | - Iodide: Leaving group - Dimethylamino: Activating, directing group | - Nitro: Reducible, directing group - Dimethylamino: Activating, directing group |
Table 1. Comparative Physicochemical Properties of this compound and Related Compounds.
Synthetic Utility: A Hub for Molecular Diversification
The primary utility of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex molecules. The three key functional groups—iodo, nitro, and dimethylamino—each offer distinct handles for chemical modification.
1. The Iodo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation
The iodine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the aniline ring.
-
Suzuki Coupling: Introduction of aryl or vinyl groups.
-
Sonogashira Coupling: Introduction of alkynyl groups. Studies on related N,N-dialkyl-o-iodoanilines have demonstrated high yields in Sonogashira couplings with various terminal acetylenes[4][5].
-
Heck Coupling: Introduction of alkenyl groups.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
2. The Nitro Group: A Precursor to a Key Functional Group
The nitro group can be readily reduced to an amino group under various conditions (e.g., using SnCl₂, H₂/Pd-C). This transformation is fundamental in many synthetic pathways, as the resulting diaminoarene can be used to construct heterocyclic rings, such as benzimidazoles, which are prevalent in medicinal chemistry. The selective hydrogenation of halogenated nitroaromatics is a well-established field, offering routes to preserve the halogen for subsequent reactions[6].
3. The N,N-dimethylamino Group: A Modulator of Reactivity
The N,N-dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions. However, in strongly acidic media, protonation of the dimethylamino group can convert it into a deactivating, meta-directing group[7]. This pH-dependent directing effect can be exploited for selective functionalization of the aromatic ring.
Experimental Protocols: A Glimpse into Synthetic Methodologies
Hypothetical Synthesis of this compound
A potential route could involve the nitration of 3-iodo-N,N-dimethylaniline. The directing effects of the iodo and dimethylamino groups would need to be carefully considered.
Alternatively, the synthesis could proceed via the N,N-dimethylation of 3-iodo-4-nitroaniline. A general procedure for N,N-dimethylation of anilines is provided below, based on a reported method for a related compound[4].
General Protocol for N,N-Dimethylation of an Aniline Derivative
-
To a solution of the aniline (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (2.0 eq).
-
Add an excess of a methylating agent, such as methyl iodide (3.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Nitration of an Activated Aromatic Ring (Adapted from Organic Syntheses[8])
-
Dissolve the starting aniline derivative in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a designated period.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Spectroscopic Data for a Related Compound
Characterization of the final product is crucial. Below are the reported 13C NMR chemical shifts for the structurally similar 3-Iodo-N,N-dimethylaniline . This data can serve as a reference for the characterization of the target compound.
| Carbon Atom | Chemical Shift (ppm) in C₆D₆ |
| C1 (-N(CH₃)₂) | 151.7 |
| C2 | 138.8 |
| C3 (-I) | 94.6 |
| C4 | 131.0 |
| C5 | 123.6 |
| C6 | 114.2 |
| -N(CH₃)₂ | 40.2 |
Table 2. 13C NMR Chemical Shifts for 3-Iodo-N,N-dimethylaniline[9].
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic potential and experimental considerations, the following diagrams are provided.
Caption: Plausible synthetic routes to this compound.
Caption: Workflow illustrating the synthetic utility of the title compound.
Caption: Logical relationships of the functional groups' reactivity.
Conclusion
While direct, peer-reviewed studies detailing the specific utility and comparative performance of this compound are scarce, its chemical structure strongly suggests its role as a valuable and versatile intermediate in organic synthesis. By leveraging the distinct reactivity of its iodo, nitro, and dimethylamino functionalities, researchers can access a wide range of complex molecular architectures. The data and protocols presented for related compounds offer a solid foundation for incorporating this building block into synthetic strategies. Further research into the applications of this compound would be beneficial to fully elucidate its potential in medicinal chemistry and materials science.
References
- 1. 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. spectrabase.com [spectrabase.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Iodo-4-nitro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed operational and disposal plan for 3-Iodo-4-nitro-N,N-dimethylaniline, compiled from safety data for structurally similar compounds. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Data
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Carcinogenicity | Suspected of causing cancer.[1] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[1] P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment. H411: Toxic to aquatic life with long lasting effects.[1] |
| Flammability | Combustible liquid.[2] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
Experimental Protocols for Safe Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) Protocol:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, use an approved respirator.[2]
2. Spill Management Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains by using a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent.[3][4]
-
Absorption: Carefully cover the spill with the absorbent material.
-
Collection: Once absorbed, collect the material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
3. Waste Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard), and the date.
-
Accumulation: Accumulate the waste in a designated satellite accumulation area within the laboratory.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[5][6] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[3]
Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Iodo-4-nitro-N,N-dimethylaniline
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 3-Iodo-4-nitro-N,N-dimethylaniline.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended when there is a splash hazard. |
| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. |
| Lab Coat or Impervious Clothing | A flame-resistant lab coat should be worn. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is advised. | |
| Respiratory | Full-face Respirator or NIOSH-approved Respirator | Use a respirator with an appropriate cartridge for organic vapors and particulates if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. Adherence to this workflow is crucial to minimize risk.
Detailed Operational and Disposal Plans
Handling:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] Emergency eye wash stations and safety showers should be readily accessible.[2]
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or vapors.[3] Prevent the formation of dust and aerosols. Use non-sparking tools and ensure adequate ventilation.[1] Wash hands thoroughly after handling.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
The storage area should be locked to restrict access to authorized personnel.[4]
-
Keep away from heat, sparks, and open flames.[2]
Spill Response:
-
Minor Spills: In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Major Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways.[2]
Disposal:
-
Waste Classification: this compound and any contaminated materials should be considered hazardous waste.
-
Disposal Procedure: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][4] Do not dispose of it down the drain.[2] Contact a licensed professional waste disposal service to dispose of this material. Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
